ethyl2-{3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetate
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Overview
Description
Preparation Methods
The synthesis of ethyl2-{3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetate typically involves the reaction of ethyl acetate with 3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl under specific conditions. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion .
Chemical Reactions Analysis
Ethyl2-{3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Ethyl2-{3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl2-{3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetate involves its interaction with specific molecular targets and pathways. The imidazole ring in the compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl2-{3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetate can be compared with other similar compounds, such as:
- Ethyl2-{3-chloro-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetate
- Ethyl2-{3-fluoro-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetate
- Ethyl2-{3-iodo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetate
These compounds share a similar core structure but differ in the halogen substituent, which can lead to differences in their chemical and biological properties .
Properties
IUPAC Name |
ethyl 2-(3-bromo-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazin-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O3/c1-2-16-9(14)5-7-8-6-15-4-3-13(8)10(11)12-7/h2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTLPBUBUUNMPDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C2COCCN2C(=N1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.13 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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